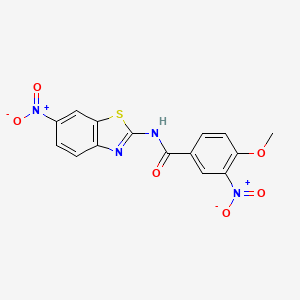
Warfarin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de warfarina es un anticoagulante ampliamente utilizado que inhibe la formación de coágulos sanguíneos. Se prescribe comúnmente con varios nombres comerciales, incluyendo Coumadin y Jantoven . El acetato de warfarina funciona inhibiendo la síntesis de factores de coagulación dependientes de la vitamina K, convirtiéndolo en un medicamento esencial para prevenir eventos tromboembólicos como la trombosis venosa profunda, la embolia pulmonar y el derrame cerebral .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El acetato de warfarina se sintetiza a través de un proceso de múltiples pasos. La ruta sintética principal implica la condensación de 4-hidroxicumarina con bencilidenacetona en condiciones básicas. Esta reacción forma el compuesto intermedio, que luego se acetila para producir acetato de warfarina .
Métodos de Producción Industrial: La producción industrial del acetato de warfarina generalmente involucra procesos de lotes a gran escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad, incluido el análisis cromatográfico, para confirmar su composición química y potencia .
Análisis De Reacciones Químicas
Tipos de Reacciones: El acetato de warfarina se somete a diversas reacciones químicas, incluyendo hidroxilación, reducción y sustitución. Estas reacciones son principalmente catalizadas por enzimas citocromo P450 en el hígado .
Reactivos y Condiciones Comunes:
Hidroxilación: Catalizada por enzimas citocromo P450, particularmente CYP2C9 y CYP3A4, en condiciones fisiológicas.
Reducción: Implica el uso de agentes reductores como el borohidruro de sodio.
Sustitución: Típicamente ocurre en presencia de nucleófilos fuertes en condiciones básicas.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos hidroxilados, como la 7-hidroxiwarfarina y la 10-hidroxiwarfarina .
Aplicaciones Científicas De Investigación
El acetato de warfarina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la cinética enzimática y el metabolismo de los fármacos.
Biología: Empleado en la investigación de las vías de coagulación de la sangre y el papel de la vitamina K en los procesos celulares.
Medicina: Extensamente estudiado por sus propiedades anticoagulantes y su uso en la prevención de trastornos tromboembólicos.
Industria: Utilizado en el desarrollo de rodenticidas anticoagulantes
Mecanismo De Acción
El acetato de warfarina ejerce sus efectos anticoagulantes inhibiendo la enzima vitamina K epóxido reductasa. Esta inhibición previene la regeneración de la vitamina K1 activa, que es esencial para la síntesis de los factores de coagulación II, VII, IX y X. Como resultado, la capacidad de la sangre para coagular se reduce significativamente .
Compuestos Similares:
Dicumarol: Otro anticoagulante que también inhibe los factores de coagulación dependientes de la vitamina K.
Acenocumarol: Similar en estructura y función al acetato de warfarina pero con una vida media más corta.
Fenprocumon: Un anticoagulante de acción prolongada con un mecanismo de acción similar
Singularidad del Acetato de Warfarina: El acetato de warfarina es único debido a su perfil farmacocinético bien establecido, su uso clínico extenso y la disponibilidad de un agente de reversión (vitamina K1). Su capacidad de administración oral y su relación dosis-respuesta relativamente predecible lo convierten en la opción preferida para la terapia anticoagulante a largo plazo .
Comparación Con Compuestos Similares
Dicoumarol: Another anticoagulant that also inhibits vitamin K-dependent clotting factors.
Acenocoumarol: Similar in structure and function to warfarin acetate but with a shorter half-life.
Phenprocoumon: A long-acting anticoagulant with a similar mechanism of action
Uniqueness of this compound: this compound is unique due to its well-established pharmacokinetic profile, extensive clinical use, and the availability of a reversal agent (vitamin K1). Its ability to be administered orally and its relatively predictable dose-response relationship make it a preferred choice for long-term anticoagulation therapy .
Propiedades
Número CAS |
5979-00-0 |
|---|---|
Fórmula molecular |
C21H18O5 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
[2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-yl] acetate |
InChI |
InChI=1S/C21H18O5/c1-13(22)12-17(15-8-4-3-5-9-15)19-20(25-14(2)23)16-10-6-7-11-18(16)26-21(19)24/h3-11,17H,12H2,1-2H3 |
Clave InChI |
AZJMOTKZYSVMRV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[[[3-(2-benzoxazolyl)-4-hydroxyphenyl]amino]carbonyl]benzoate](/img/structure/B11711347.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate](/img/structure/B11711352.png)
![(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11711359.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11711360.png)
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11711376.png)
![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11711377.png)

![N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine](/img/structure/B11711387.png)
![2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11711394.png)
![Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)

![Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11711414.png)

![3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11711426.png)
